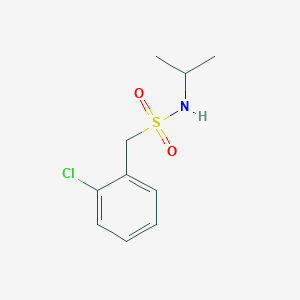
1-(2-chlorophenyl)-N-isopropylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-chlorophenyl)-N-isopropylmethanesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group attached to two carbon atoms . They are widely used in medicine for their antibacterial properties .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through nucleophilic substitution reactions involving a suitable amine and a sulfonyl chloride .Chemical Reactions Analysis
Sulfonamides, in general, are known to undergo a variety of chemical reactions, including hydrolysis, acylation, and displacement reactions . The specific reactions that “this compound” would undergo depend on the reaction conditions and reagents used.科学的研究の応用
Crystallization and Biological Activities
Research into the structural characterization of chlorine-substituted N-phenyl-2-phthalimidoethanesulfonamide derivatives, including compounds similar to 1-(2-chlorophenyl)-N-isopropylmethanesulfonamide, has shown that positional isomers of this chemical exhibit different crystalline structures due to varying intra- and intermolecular hydrogen-bond interactions. These structures have implications for their biological activities, particularly in the development of anticonvulsant drugs for treating epilepsy (Köktaş Koca et al., 2015).
Antiviral Activity
A study on the synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, which share a core structure with this compound, identified compounds with significant anti-tobacco mosaic virus activity. This suggests a potential application of similar compounds in antiviral research (Chen et al., 2010).
Medicinal Applications
The carbamoylsulfonamide derivatives, including those structurally related to this compound, have been identified for their potential in medicinal applications due to extensive intra- and intermolecular hydrogen bonds that stabilize their structures (Siddiqui et al., 2008).
Fuel Cell Applications
Research into new locally and densely sulfonated poly(ether sulfone)s, which could be synthesized using methods related to the production of this compound, has shown promise for fuel cell applications. The study focused on the synthesis of polymers with efficient proton conduction, which is crucial for fuel cell performance (Matsumoto et al., 2009).
Carbonic Anhydrase Inhibitors
Another significant area of research involves the development of arylsulfonylureido- and arylureido-substituted aromatic and heterocyclic sulfonamides as carbonic anhydrase inhibitors. These compounds, which include structures similar to this compound, have shown potent inhibition against several carbonic anhydrase isozymes, suggesting potential applications in medical and diagnostic tools (Scozzafava & Supuran, 1999).
作用機序
Safety and Hazards
将来の方向性
Research into sulfonamides and their derivatives continues to be an active area of study, with potential applications in medicine, agriculture, and other fields . Future research may focus on developing new synthesis methods, studying the biological activity of these compounds, and exploring their potential uses .
特性
IUPAC Name |
1-(2-chlorophenyl)-N-propan-2-ylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S/c1-8(2)12-15(13,14)7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDZGQRSYUNONS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-Furylmethyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2764740.png)
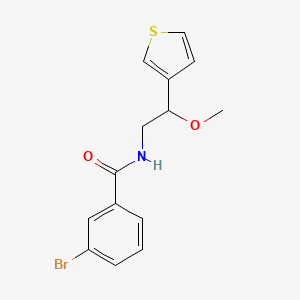
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide](/img/structure/B2764746.png)
![2-(2-chloro-6-fluorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2764747.png)
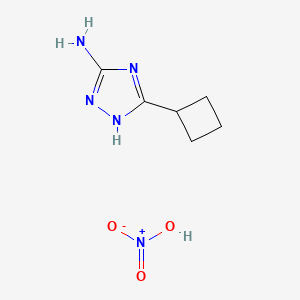
![6-[[1-(3-chlorophenyl)-5-methyl-5,6-dihydro-4H-pyrimidin-2-yl]amino]-3-ethyl-1-methylpyrimidine-2,4-dione](/img/no-structure.png)
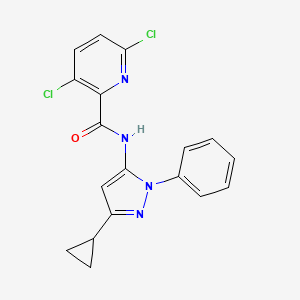
![1-[1-(2-Keto-2-pyrrolidino-ethyl)indol-3-yl]-2-(4-methylpiperazino)ethane-1,2-dione](/img/structure/B2764754.png)
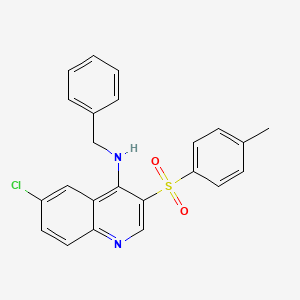
![3-(3-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2764759.png)

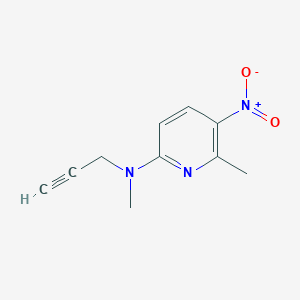
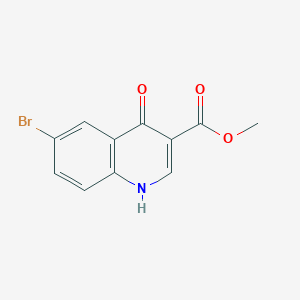
![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 3-(trifluoromethyl)benzoate](/img/structure/B2764763.png)
